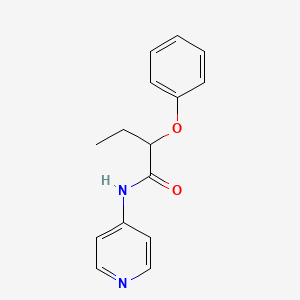methanone](/img/structure/B5180925.png)
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, also known as DNPHM, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPHM belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone involves the formation of a stable adduct between the carbonyl group of the target molecule and the nitro group of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone. This adduct can be detected through various techniques, such as UV-Vis spectroscopy or HPLC analysis.
Biochemical and Physiological Effects:
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in oxidative stress and the induction of apoptosis in cancer cells. However, further studies are needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is its high sensitivity and selectivity for carbonyl compounds, which makes it a valuable tool for the detection and quantification of these biomolecules. However, [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can also have limitations in certain experimental conditions, such as high pH or the presence of interfering compounds.
Zukünftige Richtungen
There are many potential future directions for research on [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, including the development of new methods for its synthesis and purification, the exploration of its applications in other scientific fields, and the investigation of its mechanisms of action in various biological systems. Additionally, further studies are needed to evaluate the potential toxicity and safety of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone for use in laboratory experiments.
Synthesemethoden
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can be synthesized through a variety of methods, including the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product can be purified through various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is as a reagent for the detection and quantification of carbonyl compounds, which are important biomolecules involved in various physiological processes.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-16(2)11-5-3-9(7-12(11)17(21)22)15(20)10-4-6-14(19)13(8-10)18(23)24/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZVSXCBHJDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

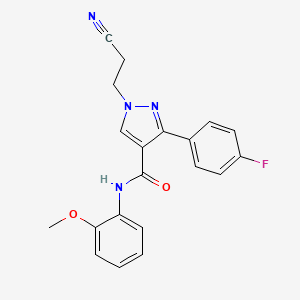
![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
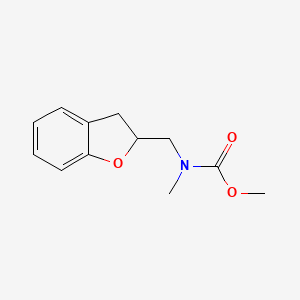
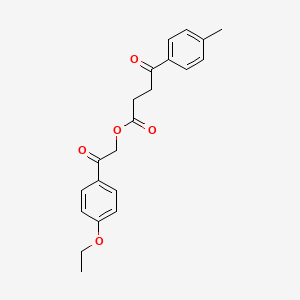
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)

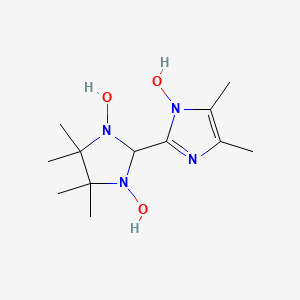
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
